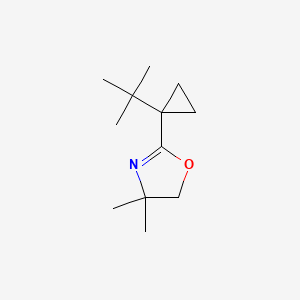
2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound characterized by its unique cyclopropyl and oxazole moieties. The compound’s structure includes a tert-butyl group attached to a cyclopropyl ring, which is further connected to a dimethyl-substituted oxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of tert-butyl chloride with a suitable cyclopropane precursor under basic conditions.
Oxazole Ring Formation: The oxazole ring is formed by cyclization of a suitable precursor, such as a 2-amino alcohol, in the presence of an acid catalyst.
Coupling of Cyclopropyl and Oxazole Rings: The final step involves coupling the cyclopropyl and oxazole rings through a condensation reaction, often facilitated by a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in large-scale production.
化学反応の分析
Types of Reactions
2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazolidines.
科学的研究の応用
2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the target and the context of the study.
類似化合物との比較
Similar Compounds
2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazole: Similar structure with a thiazole ring instead of an oxazole ring.
2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-imidazole: Contains an imidazole ring, offering different reactivity and biological properties.
Uniqueness
2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its specific combination of cyclopropyl and oxazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
918522-86-8 |
|---|---|
分子式 |
C12H21NO |
分子量 |
195.30 g/mol |
IUPAC名 |
2-(1-tert-butylcyclopropyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H21NO/c1-10(2,3)12(6-7-12)9-13-11(4,5)8-14-9/h6-8H2,1-5H3 |
InChIキー |
CNPFZRMUICNYPB-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2(CC2)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
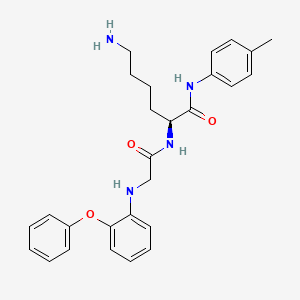
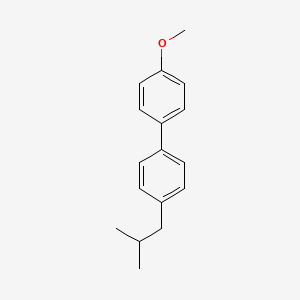
silane](/img/structure/B12605723.png)
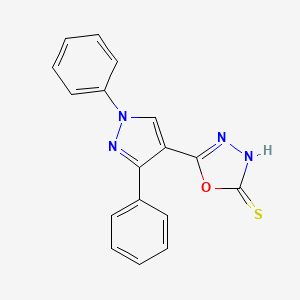
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12605730.png)
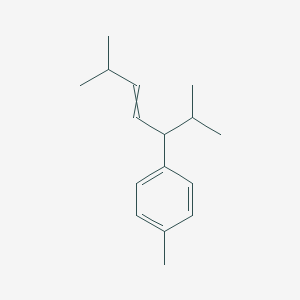
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)

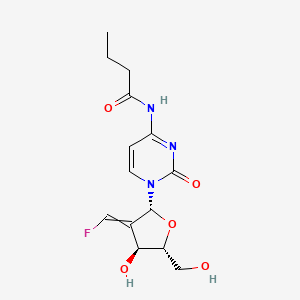
sulfanium bromide](/img/structure/B12605756.png)
![1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine](/img/structure/B12605768.png)
